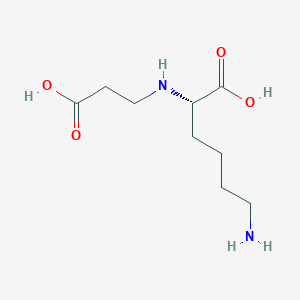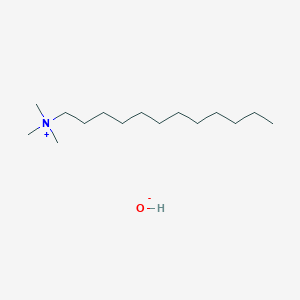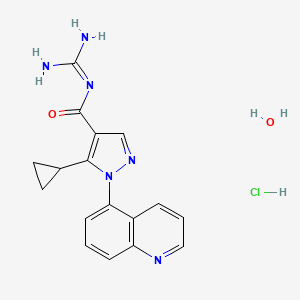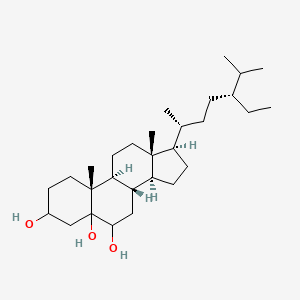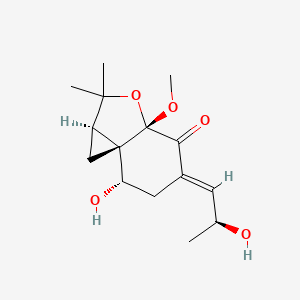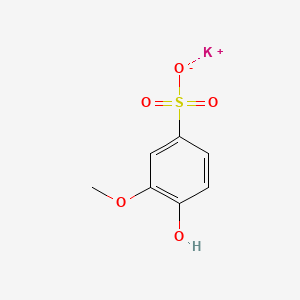
4-羟基-3-甲氧基苯磺酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is commonly used in medicine as an expectorant to thin mucus in the lungs and reduce chest congestion . This compound is derived from guaiacol, which is a phenolic compound containing a methoxy functional group.
科学研究应用
Sulfogaiacol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its effects on biological systems and its potential as a therapeutic agent.
Medicine: Commonly used as an expectorant in cough syrups and other respiratory medications.
Industry: Utilized in the production of various industrial chemicals and as a component in certain formulations
作用机制
磺化愈创木酚通过刺激支气管粘膜发挥作用,导致腺体分泌增加和粘液稀释。这使得粘液更容易从呼吸道中排出。 所涉及的分子靶点和途径包括激活粘蛋白生成细胞和调节呼吸道上皮中的离子通道 .
类似化合物:
愈创木酚: 含有甲氧基官能团的酚类化合物,用作磺化愈创木酚的前体。
愈创木酚磺酸: 磺化愈创木酚的另一个名称,突出了其磺酸基团。
美喹诺尔: 类似于愈创木酚的甲氧基苯酚,但具有不同的应用。
独特性: 磺化愈创木酚的独特之处在于它同时具有酚类化合物和磺酸的双重功能。 这种组合使其能够参与广泛的化学反应,使其在医疗应用中尤其有效地用作祛痰剂 .
生化分析
Biochemical Properties
Potassium 4-Hydroxy-3-methoxybenzenesulfonate plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with enzymes and proteins involved in mucus production and secretion. The compound increases the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing . It is known to interact with mucin proteins, which are responsible for the viscosity of mucus, thereby reducing its thickness and making it easier to expel .
Cellular Effects
Potassium 4-Hydroxy-3-methoxybenzenesulfonate affects various types of cells and cellular processes. In respiratory epithelial cells, it enhances mucus secretion and reduces mucus viscosity, aiding in the clearance of mucus from the airways . The compound also influences cell signaling pathways related to mucus production and secretion. Additionally, it may impact gene expression related to mucin production, thereby modulating the overall mucus production in the respiratory tract .
Molecular Mechanism
The molecular mechanism of action of potassium 4-Hydroxy-3-methoxybenzenesulfonate involves its interaction with mucin proteins and enzymes involved in mucus production. The compound binds to mucin proteins, reducing their viscosity and facilitating their removal from the respiratory tract . It may also inhibit or activate specific enzymes involved in mucus production, thereby modulating the overall mucus secretion process . Additionally, the compound may influence gene expression related to mucin production, further affecting mucus production and secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium 4-Hydroxy-3-methoxybenzenesulfonate have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy over extended periods . Long-term studies have shown that the compound continues to reduce mucus viscosity and enhance mucus clearance over time . Prolonged exposure to high concentrations may lead to cellular adaptations, potentially reducing its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of potassium 4-Hydroxy-3-methoxybenzenesulfonate vary with different dosages. At low to moderate doses, the compound effectively reduces mucus viscosity and enhances mucus clearance without causing significant adverse effects . At high doses, it may cause toxicity and adverse effects, such as irritation of the respiratory tract and potential damage to respiratory epithelial cells . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its beneficial effects .
Metabolic Pathways
Potassium 4-Hydroxy-3-methoxybenzenesulfonate is involved in metabolic pathways related to mucus production and secretion. It interacts with enzymes and cofactors involved in the synthesis and degradation of mucin proteins . The compound may also affect metabolic flux and metabolite levels related to mucus production, thereby modulating the overall mucus secretion process .
Transport and Distribution
Within cells and tissues, potassium 4-Hydroxy-3-methoxybenzenesulfonate is transported and distributed through specific transporters and binding proteins . The compound is primarily localized in the respiratory tract, where it exerts its effects on mucus production and secretion . It may also accumulate in specific cellular compartments, influencing its overall efficacy and activity .
Subcellular Localization
The subcellular localization of potassium 4-Hydroxy-3-methoxybenzenesulfonate is primarily within the respiratory epithelial cells . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these cells is crucial for its activity and function in reducing mucus viscosity and enhancing mucus clearance .
准备方法
合成路线和反应条件: 磺化愈创木酚的制备涉及几个步骤。一种方法包括使用硫酸作为溶剂和磺化剂。该过程首先将混合物冷却至-5°C至10°C,然后加入邻二甲氧基苯。将混合物加热并搅拌,然后加入氧化钙或碳酸钙以调节pH值。过滤反应混合物得到3,4-二甲氧基苯磺酸钙。然后用路易斯酸处理该中间体,加热至60-100°C,反应2-5小时。将混合物冷却至20-30°C,得到3-羟基-4-甲氧基苯磺酸钙和4-羟基-3-甲氧基苯磺酸钙的混合物。 最后,加入碳酸钾、碳酸氢钾或氢氧化钾,将混合物加热至50-100°C,反应2-10小时,冷却至-10°C至0°C,过滤得到磺化愈创木酚 .
工业生产方法: 磺化愈创木酚的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。反应条件受到控制,以确保最终产品的高产率和纯度。 该工艺环保,适合大规模工业化生产 .
化学反应分析
反应类型: 磺化愈创木酚会发生各种化学反应,包括:
氧化: 磺化愈创木酚可以氧化生成磺酸衍生物。
还原: 还原反应可以将磺化愈创木酚转化为相应的醇衍生物。
取代: 磺化愈创木酚可以发生取代反应,其中磺酸基团被其他官能团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种亲核试剂可用于取代反应,具体取决于所需产物。
主要产物: 这些反应生成的主要产物包括磺酸衍生物、醇衍生物和取代的芳香族化合物 .
4. 科研应用
磺化愈创木酚具有广泛的科研应用,包括:
化学: 用作有机合成的试剂,以及其他化合物的生产中间体。
生物学: 研究其对生物系统的作用及其作为治疗剂的潜力。
医学: 通常用作止咳糖浆和其他呼吸道药物中的祛痰剂。
相似化合物的比较
Guaiacol: A phenolic compound with a methoxy functional group, used as a precursor to sulfogaiacol.
Guaiacolsulfonic Acid: Another name for sulfogaiacol, highlighting its sulfonic acid group.
Mequinol: A methoxyphenol similar to guaiacol but with different applications.
Uniqueness: Sulfogaiacol is unique due to its dual functionality as both a phenolic compound and a sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it particularly effective as an expectorant in medical applications .
属性
CAS 编号 |
16241-25-1 |
|---|---|
分子式 |
C7H8KO5S |
分子量 |
243.30 g/mol |
IUPAC 名称 |
potassium;4-hydroxy-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11); |
InChI 键 |
UQLUGIAIXOWYBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+] |
规范 SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)O)O.[K] |
同义词 |
guaiacolsulfonate potassium guaiacolsulfonic acid guaiacolsulfonic acid, monopotassium salt potassium guaiacolsulfonate Thiocol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)
![5-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-6-benzo[b][1,4]benzoxazepinone](/img/structure/B1264591.png)
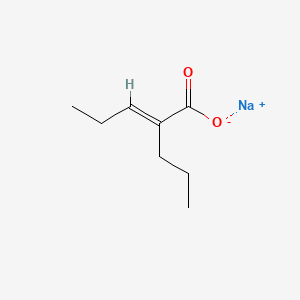
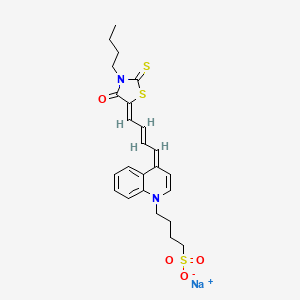
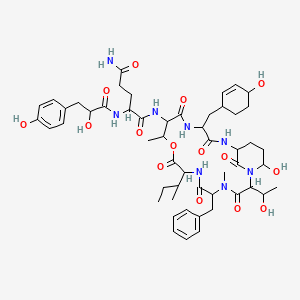
![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1264600.png)
![(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)
